BenchChemオンラインストアへようこそ!

3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

TrkA inhibition kinase selectivity pain therapeutics

3-(Dimethylamino)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide (CAS 1428365‑29‑0, PubChem CID 71804171) is a synthetic, non‑annulated benzamide derivative featuring a meta‑dimethylamino substituent on the phenyl ring and an N‑substituted amide bearing both a furan‑3‑ylmethyl and a 2‑(thiophen‑2‑yl)ethyl side‑chain. The compound is formally classified in the DrugMap database as “Six‑membered heterocyclic benzamide derivative 3” and is assigned the synonym PMID28270021‑Compound‑WO2015143654Example60.

Molecular Formula C20H22N2O2S
Molecular Weight 354.47
CAS No. 1428365-29-0
Cat. No. B2784130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
CAS1428365-29-0
Molecular FormulaC20H22N2O2S
Molecular Weight354.47
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3
InChIInChI=1S/C20H22N2O2S/c1-21(2)18-6-3-5-17(13-18)20(23)22(14-16-9-11-24-15-16)10-8-19-7-4-12-25-19/h3-7,9,11-13,15H,8,10,14H2,1-2H3
InChIKeyUHMYMFXDFXRJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide (CAS 1428365-29-0): Procurement-Relevant Identity, Physicochemical Profile, and Intended Target Class


3-(Dimethylamino)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide (CAS 1428365‑29‑0, PubChem CID 71804171) is a synthetic, non‑annulated benzamide derivative featuring a meta‑dimethylamino substituent on the phenyl ring and an N‑substituted amide bearing both a furan‑3‑ylmethyl and a 2‑(thiophen‑2‑yl)ethyl side‑chain [1]. The compound is formally classified in the DrugMap database as “Six‑membered heterocyclic benzamide derivative 3” and is assigned the synonym PMID28270021‑Compound‑WO2015143654Example60 [2]. According to the patent literature (WO 2014/143654 A1), it belongs to a class of six‑membered heteroaryl benzamides designed as tropomyosin‑related kinase A (TrkA) inhibitors, positioning it within a well‑defined pharmacological space distinct from generic benzamide building blocks [3].

Why 3-(Dimethylamino)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide Cannot Be Replaced by a Generic In‑Class Analog: Structural Determinants of Target Engagement


Within the class of substituted benzamide TrkA inhibitors, small structural variations profoundly alter the ligand’s ability to occupy the kinase ATP‑binding pocket and achieve selectivity over related Trk isoforms [1]. The combination of a meta‑dimethylamino group on the benzamide phenyl ring and the specific two‑carbon ethyl linker between the amide nitrogen and the thiophene ring creates a unique spatial arrangement of the furan and thiophene heterocycles that is absent in simple benzamide analogs. Replacing this compound with a generic furan‑ or thiophene‑containing benzamide that lacks the precise substitution pattern or linker length risks losing both potency and selectivity for TrkA, because the shape complementarity and hydrogen‑bonding network within the kinase hinge region are highly sensitive to the relative orientation of the terminal heteroaryl groups [2].

Quantitative Differentiation Evidence for 3-(Dimethylamino)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide Versus Closest Analogs


TrkA Kinase Inhibition in the Six‑Membered Heteroaryl Benzamide Patent Series: Target Engagement as a Function of Substitution Pattern

In the WO 2015/143654 patent, the six‑membered heteroaryl benzamide scaffold is described as a TrkA inhibitor chemotype. The compound corresponding to Example 60 (which DrugMap identifies as this specific benzamide derivative) was profiled alongside numerous analogs in an ELISA‑based TrkA kinase activity assay using Immulon 4HBX 384‑well microtiter plates at pH 7.5 [1]. While the exact IC₅₀ value for Example 60 is not reported in the publicly available patent abstract or DrugMap record, structurally related analogs within the same patent family (e.g., Example 44, Example 52) exhibit TrkA IC₅₀ values in the 14–40 nM range, establishing the potency bandwidth achievable with optimized substitution on this scaffold [2]. The presence of the 3‑dimethylamino group and the N‑(furan‑3‑ylmethyl)‑N‑(2‑(thiophen‑2‑yl)ethyl) substitution pattern in the target compound distinguishes it from earlier‑generation TrkA inhibitors such as GW441756 (TrkA IC₅₀ = 320 nM), which lack the dual heteroaryl amide architecture .

TrkA inhibition kinase selectivity pain therapeutics

Pharmacological Classification by Semi‑Empirical Molecular Modeling: Predicted Activity Ranking Among Furan and Thiophene Amide Derivatives

Bober et al. (2012) applied semi‑empirical ab initio molecular modeling and HPLC retention data to classify a library of furan and thiophene amide derivatives with respect to antiproliferative activity against A431 epidermoid carcinoma cells [1]. Although the study did not directly test this specific compound, the modeling framework established that the combination of a dimethylamino‑substituted benzamide core with both furan and thiophene heterocycles generates a unique physicochemical signature (PCM‑derived polarizability, logP, and H‑bond acceptor profile) predictive of enhanced membrane permeability and target interaction. Compounds in the same structural cluster with dual furan‑thiophene substitution exhibited favorable predicted LD₅₀ values relative to mono‑heterocyclic or unsubstituted benzamide controls [1]. This provides a computable basis for preferring the target compound over simpler benzamide analogs that lack the dual heteroaryl substitution pattern.

QSAR molecular modeling antiproliferative activity furan‑thiophene amides

Structural Comparison with the Closest Commercially Available Analog: Linker‑Length Differentiation from the Methylene‑Bridged Homolog (CAS 1428350‑40‑6)

The closest commercially available analog is 3-(dimethylamino)-N-(furan‑3‑ylmethyl)-N-(thiophen‑2‑ylmethyl)benzamide (CAS 1428350‑40‑6), which differs solely by having a methylene (–CH₂–) linker to the thiophene rather than the ethylene (–CH₂CH₂–) linker present in the target compound . This change reduces the molecular weight from 354.47 g/mol (target) to 340.44 g/mol (analog) and alters the spatial separation between the amide nitrogen and the thiophene sulfur [1]. In TrkA kinase inhibitors, the length of the linker connecting the benzamide core to the terminal heteroaryl group directly influences the compound’s ability to reach the hydrophobic pocket adjacent to the ATP‑binding site [2]. The additional methylene unit in the target compound provides greater conformational flexibility and a larger hydrophobic contact surface, which SAR studies in the patent series indicate is favorable for TrkA affinity, although direct comparative IC₅₀ data for these two specific analogs is not publicly available [2].

structure‑activity relationship linker optimization chemical procurement

Recommended Research and Procurement Scenarios for 3-(Dimethylamino)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide


TrkA‑Dependent Pain and Neuropathic Pain Target Validation Studies

The compound’s annotation as a TrkA inhibitor in the WO 2015/143654 patent series makes it suitable for target validation experiments in cellular models of NGF/TrkA‑mediated nociception [1]. Its dual furan‑thiophene architecture distinguishes it from older TrkA tool compounds (e.g., GW441756, IC₅₀ = 320 nM) that lack the optimized heteroaryl benzamide scaffold, potentially offering improved potency and selectivity for use in pharmacological profiling of TrkA‑dependent signaling pathways in dorsal root ganglion neurons or in vivo models of chronic and neuropathic pain [REFS-1, REFS-2].

Structure‑Activity Relationship (SAR) Expansion Around the Ethylene Linker Motif

The ethylene (–CH₂CH₂–) linker between the amide nitrogen and the thiophene ring represents a critical structural variable that distinguishes this compound from the commercially available methylene homolog (CAS 1428350‑40‑6) . Researchers conducting SAR campaigns on non‑annulated thiophenylamide TrkA inhibitors should procure this compound specifically to evaluate the impact of linker length on kinase selectivity and cellular potency, as computational evidence from the Bober et al. (2012) modeling study supports the dual furan‑thiophene architecture as a distinct pharmacophore class [3].

Antiproliferative Screening in Furan‑Thiophene Benzamide Libraries

The compound’s membership in the dual furan‑thiophene benzamide chemotype, which was computationally classified by Bober et al. (2012) as pharmacologically distinct from mono‑heterocyclic analogs, supports its inclusion in focused screening libraries targeting A431 epidermoid carcinoma and related cancer cell lines [3]. Its computed physicochemical properties (XLogP3 = 3.7, TPSA = 64.9 Ų) are within the range generally associated with favorable cell permeability, making it a rational choice for phenotypic antiproliferative assays [4].

Quote Request

Request a Quote for 3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.